molecular formula C11H9N3O2 B11887115 Methyl 5-(pyridazin-4-yl)nicotinate CAS No. 1346687-46-4

Methyl 5-(pyridazin-4-yl)nicotinate

Cat. No.: B11887115
CAS No.: 1346687-46-4
M. Wt: 215.21 g/mol
InChI Key: XDFMOHIAMCBYHR-UHFFFAOYSA-N
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Description

Methyl 5-(pyridazin-4-yl)nicotinate is a heterocyclic compound that features both pyridazine and nicotinate moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The molecular formula of this compound is C11H9N3O2, and it has a molecular weight of 215.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyridazin-4-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with pyridazine derivatives under specific conditions. One common method includes the esterification of 5-(pyridazin-4-yl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(pyridazin-4-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 5-(pyridazin-4-yl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(pyridazin-4-yl)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(pyridazin-4-yl)nicotinate is unique due to its combined pyridazine and nicotinate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

1346687-46-4

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

methyl 5-pyridazin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H9N3O2/c1-16-11(15)10-4-9(5-12-6-10)8-2-3-13-14-7-8/h2-7H,1H3

InChI Key

XDFMOHIAMCBYHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CN=NC=C2

Origin of Product

United States

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